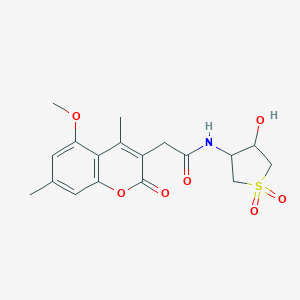![molecular formula C29H28FNO5 B263966 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263966.png)
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves its binding to specific target molecules, such as enzymes or receptors, and inhibiting their activity. It achieves this by forming strong interactions with the target molecules, either through hydrogen bonding, van der Waals forces, or hydrophobic interactions. This leads to a conformational change in the target molecule, which disrupts its function and ultimately leads to the desired biological effect.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis. It has also been shown to inhibit the activity of proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis. Moreover, it has been found to possess antiviral activity against hepatitis C virus and dengue virus, and anti-inflammatory activity through the inhibition of COX-2.
实验室实验的优点和局限性
One advantage of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their function and regulation. Moreover, its anticancer, anti-inflammatory, and antiviral properties make it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its specific target molecules. This could lead to the development of more potent and selective inhibitors for these targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Finally, future studies could focus on improving the solubility and bioavailability of this compound, which would increase its utility in experimental settings and facilitate its development as a therapeutic agent.
合成方法
The synthesis method of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-fluorobenzaldehyde, 3-methoxypropionaldehyde, 4-hydroxybenzophenone, and 3-methylbenzyl bromide in the presence of a base and a solvent. The reaction proceeds through a series of steps, including aldol condensation, Knoevenagel condensation, and cyclization, resulting in the formation of the desired product.
科学研究应用
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.
属性
分子式 |
C29H28FNO5 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28FNO5/c1-19-7-5-8-20(17-19)18-36-22-13-11-21(12-14-22)27(32)25-26(23-9-3-4-10-24(23)30)31(15-6-16-35-2)29(34)28(25)33/h3-5,7-14,17,26,32H,6,15-16,18H2,1-2H3/b27-25+ |
InChI 键 |
HLJSZJYMNKWNAU-IMVLJIQESA-N |
手性 SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)/O |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
规范 SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
![2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B263947.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)